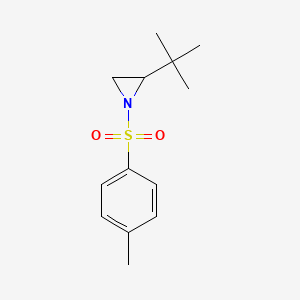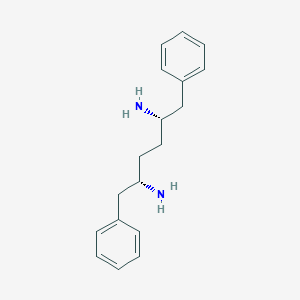
(2S,5S)-1,6-diphenylhexane-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-1,6-diphenylhexane-2,5-diamine is an organic compound characterized by the presence of two phenyl groups attached to a hexane backbone with two amine groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1,6-diphenylhexane-2,5-diamine can be achieved through several methods. One common approach involves the reduction of 2,5-hexanedione using a stereoselective catalyst to obtain the corresponding diol, followed by amination to introduce the amine groups. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the amination step may require ammonia or an amine source under acidic or basic conditions .
Industrial Production Methods
For industrial-scale production, the process may involve the use of biocatalysts such as dehydrogenases from microorganisms like Saccharomyces cerevisiae. These enzymes can catalyze the reduction of diketones to the corresponding diols with high enantioselectivity, followed by chemical or enzymatic amination .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5S)-1,6-diphenylhexane-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols using reducing agents such as sodium borohydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives like amides or ureas when reacted with acyl chlorides or isocyanates
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acylating agents (e.g., acyl chlorides). Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels .
Major Products
Major products formed from these reactions include imines, nitriles, amides, and ureas, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
(2S,5S)-1,6-diphenylhexane-2,5-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes
Mécanisme D'action
The mechanism by which (2S,5S)-1,6-diphenylhexane-2,5-diamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5S)-5-Carboxymethylproline: A compound with similar stereochemistry but different functional groups, used in the synthesis of beta-lactam antibiotics.
(2S,5S)-5-Cyclopropylpyrrolidine-2-carboxylic acid: Another compound with similar stereochemistry, used in pharmaceutical research.
Uniqueness
(2S,5S)-1,6-diphenylhexane-2,5-diamine is unique due to its specific arrangement of phenyl and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C18H24N2 |
|---|---|
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
(2S,5S)-1,6-diphenylhexane-2,5-diamine |
InChI |
InChI=1S/C18H24N2/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19-20H2/t17-,18-/m0/s1 |
Clé InChI |
CTVQBUFULGSGGL-ROUUACIJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](CC[C@@H](CC2=CC=CC=C2)N)N |
SMILES canonique |
C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxa-2-azaspiro[3.6]decane](/img/structure/B11759177.png)

![7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole](/img/structure/B11759187.png)
![2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde](/img/structure/B11759200.png)
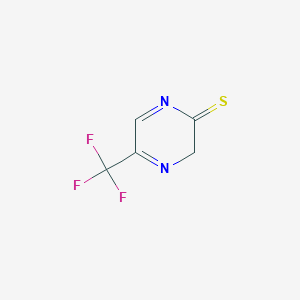
![N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline](/img/structure/B11759213.png)
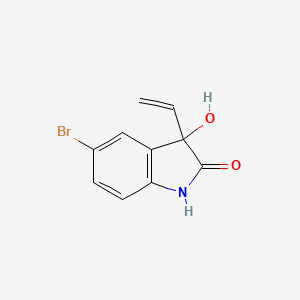
![(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid](/img/structure/B11759223.png)
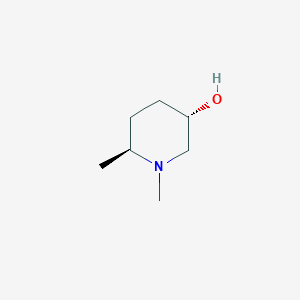
![1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B11759225.png)
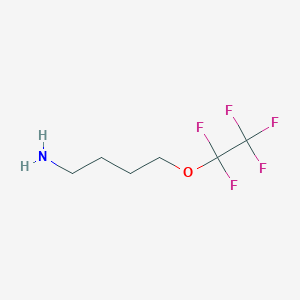
![1-Methyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759242.png)
![3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759244.png)
